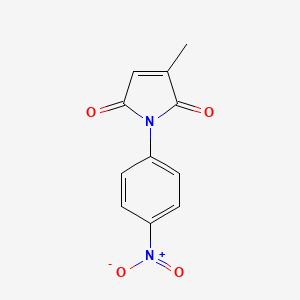

3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-6-10(14)12(11(7)15)8-2-4-9(5-3-8)13(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJUQTGPYSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387572 | |

| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6371-08-0 | |

| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl 1 4 Nitrophenyl Pyrrole 2,5 Dione

Established Synthetic Routes to Pyrrole-2,5-dione Core Structures

The pyrrole-2,5-dione (maleimide) core is a foundational structure, and numerous methods have been developed for its synthesis. These routes range from classical condensation reactions to more modern catalytic approaches.

Condensation Reactions from Maleic Anhydride (B1165640) and Amines

The most common and well-established method for synthesizing N-substituted maleimides involves a two-step reaction sequence starting from maleic anhydride (or its substituted derivatives) and a primary amine. tandfonline.comresearchgate.net

The first step is the acylation of the primary amine with maleic anhydride. This reaction typically proceeds readily at room temperature to form the corresponding maleamic acid intermediate. tandfonline.commdpi.com In the case of secondary amines, the reaction also yields N-substituted maleamic acid derivatives, which cannot undergo the subsequent cyclization due to the absence of a proton on the nitrogen atom. researchgate.net

Alternative Cyclization and Ring-Forming Approaches

Beyond the traditional condensation route, several alternative strategies for the synthesis of the pyrrole-2,5-dione ring have been developed. The Paal-Knorr synthesis, a fundamental method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comresearchgate.net While typically used for pyrroles, this principle can be adapted for related heterocyclic structures.

More contemporary methods offer different pathways to maleimides. These include:

Ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide, which assembles the maleimide (B117702) ring from simpler components. organic-chemistry.org

Palladium-catalyzed cyclization of alkynes with isocyanides, where the isocyanide serves as both a carbon and nitrogen source for the final ring structure. organic-chemistry.org

Organocatalytic methods , such as those using N-heterocyclic carbenes (NHCs), which can facilitate the synthesis of N-aryl imides from phthalamic acids under mild conditions, a strategy that can be extended to maleimide synthesis. chemrxiv.orgchemrxiv.org

These alternative routes provide access to diverse and polysubstituted maleimide derivatives that may be difficult to obtain through the maleic anhydride pathway. organic-chemistry.org

Targeted Synthesis of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione

The targeted synthesis of this compound is most directly achieved via the condensation reaction described in section 2.1.1, using methylmaleic anhydride (citraconic anhydride) and the primary amine 4-nitroaniline (B120555) as starting materials.

Precursor Synthesis and Characterization of the Nitrophenyl Moiety

The nitrophenyl moiety of the target compound is derived from the precursor 4-nitroaniline (also known as p-nitroaniline). chemeurope.com This bright yellow crystalline solid is a common industrial and laboratory chemical. wikipedia.orgnih.gov

A standard laboratory synthesis of 4-nitroaniline begins with aniline (B41778). chemeurope.comwikipedia.org The amino group of aniline is first protected by acetylation with acetic anhydride to form acetanilide. This step is necessary because the amino group would otherwise be protonated in the subsequent nitration step, acting as a meta-director. The acetylated group directs the electrophilic aromatic substitution to the para position. Nitration of acetanilide, followed by acid-catalyzed hydrolysis to remove the acetyl group, yields the desired 4-nitroaniline. wikipedia.orgstuba.sk A small amount of the 2-nitroaniline (B44862) isomer is also formed and must be removed via separation. chemeurope.comwikipedia.org Industrially, 4-nitroaniline is produced by the amination of 4-nitrochlorobenzene. wikipedia.org

The key physical and chemical properties of the 4-nitroaniline precursor are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | chemeurope.comwikipedia.org |

| Molar Mass | 138.12 g/mol | chemeurope.commerckmillipore.com |

| Appearance | Yellow or brown powder/crystals | chemeurope.comnih.gov |

| Melting Point | 146-149 °C | chemeurope.comsigmaaldrich.com |

| Boiling Point | 332 °C | chemeurope.com |

| Density | 1.437 g/mL | chemeurope.com |

Reaction Conditions Optimization for Yield and Selectivity

Optimizing the reaction between methylmaleic anhydride and 4-nitroaniline is crucial for maximizing the yield and purity of this compound. The synthesis involves two key stages: the initial formation of the maleamic acid intermediate and its subsequent cyclization.

For the cyclization step, both thermal and microwave heating have been shown to be effective. In a study on the synthesis of N-(4-chlorophenyl)maleimide, thermal heating of the maleanilic acid intermediate with acetic anhydride and sodium acetate (B1210297) at 60–70°C for 60 minutes produced a good yield. tandfonline.com However, using microwave heating at 90°C dramatically reduced the reaction time to just 30 seconds while maintaining a similar yield. tandfonline.com This demonstrates a significant potential for process intensification.

The table below summarizes typical conditions used for the synthesis of substituted N-phenylmaleimides, which are directly applicable to the target compound.

| Step | Method | Reagents & Conditions | Reaction Time | Source |

|---|---|---|---|---|

| Amide Formation | Stirring | Substituted Aniline, Maleic Anhydride, Room Temperature | ~10-45 min | tandfonline.com |

| Cyclization (Imide Formation) | Thermal Heating | Maleanilic acid, Acetic Anhydride, Sodium Acetate, 60–70°C | 60 min | tandfonline.com |

| Microwave Heating | Maleanilic acid, Acetic Anhydride, Sodium Acetate, 90°C | 30 s | tandfonline.com |

Green Chemistry Principles in Synthetic Design

The synthesis of N-phenylmaleimides, including this compound, can be designed to align with the principles of green chemistry. researchgate.netsemanticscholar.org

Atom Economy : The two-step synthesis from an anhydride and an amine is highly efficient. Direct, one-pot syntheses have been reported to achieve an atom economy of up to 92%. tandfonline.com

Energy Efficiency : The application of microwave heating for the cyclization step is a prime example of designing for energy efficiency. It reduces the reaction time from one hour to 30 seconds, drastically lowering energy consumption. tandfonline.com

Use of Safer Chemicals : Efforts have been made to replace hazardous solvents. While some traditional syntheses use solvents like diethyl ether, newer procedures aim to minimize their use or find greener alternatives. tandfonline.com

Waste Reduction : Optimization can lead to waste reduction by, for example, decreasing the excess amount of reagents used and minimizing the volume of water required for washing and purification steps. tandfonline.com

Alternative Synthetic Approaches : Solvent-free methods, such as grinding the reactants together, have been explored. While this approach can be highly green, reproducibility may be a challenge. tandfonline.com The use of ionic liquids as recyclable reaction media has also been investigated, offering high atom efficiency but often requiring elevated temperatures. tandfonline.com

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable. tandfonline.com

Derivatization and Functionalization Strategies of this compound

The chemical scaffold of this compound, also known as 3-methyl-N-(4-nitrophenyl)maleimide, offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives with tailored properties. These modifications can be broadly categorized into reactions involving the pyrrole (B145914) ring, transformations of the 4-nitrophenyl moiety, and the construction of larger polymeric or supramolecular structures.

Modifications at the Pyrrole Ring (e.g., 3-methyl group or 4-position)

The pyrrole-2,5-dione core, being an electron-deficient system, and the attached methyl group provide avenues for various chemical transformations.

Reactions involving the Carbon-Carbon Double Bond:

The double bond in the maleimide ring is highly susceptible to cycloaddition reactions, a feature that has been extensively explored with related N-phenylmaleimide derivatives.

Diels-Alder Reaction: N-phenylmaleimides are excellent dienophiles in Diels-Alder reactions. For instance, the reaction of N-(4-chlorophenyl)maleimide with 2,5-dimethylfuran (B142691) proceeds via a [4+2] cycloaddition to yield the corresponding exo-adduct. tandfonline.com This type of reaction allows for the construction of complex bicyclic systems. The reactivity of the dienophile is enhanced by electron-withdrawing groups on the N-aryl substituent. A similar reactivity can be expected for this compound, where the nitro group would further activate the maleimide system towards cycloaddition with various dienes. The reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene (B3395910) has been shown to yield Diels-Alder adducts, highlighting the reactivity of nitro-substituted dienophiles. nih.gov

Michael Addition: The electron-poor nature of the maleimide double bond makes it a good Michael acceptor. organic-chemistry.org Organocatalytic enantioselective Michael addition of aminomaleimides with nitroolefins has been reported, demonstrating the susceptibility of the maleimide core to nucleophilic attack. nih.gov This suggests that this compound could react with a variety of nucleophiles in a conjugate addition manner, allowing for the introduction of diverse functional groups at the 4-position of the pyrrole ring.

Modifications at the 3-Methyl Group:

Substitution at the 4-Position:

Direct electrophilic substitution at the 4-position of the maleimide ring is not a common transformation due to the electron-deficient nature of the ring. However, functionalization at this position is typically achieved through addition reactions to the double bond, as seen in Michael additions. organic-chemistry.orgnih.gov

Table 1: Examples of Reactions at the Pyrrole Ring of N-Aryl Maleimide Analogs

| Reaction Type | Reactants | Product Type | Reference(s) |

|---|---|---|---|

| Diels-Alder | N-(4-chlorophenyl)maleimide, 2,5-dimethylfuran | exo-cycloadduct | tandfonline.com |

| Diels-Alder | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, cyclopentadiene | Bicyclic adducts | nih.gov |

| Michael Addition | Aminomaleimides, Nitroolefins | Substituted succinimides | nih.gov |

Chemical Transformations of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a versatile functional handle that can undergo a variety of chemical transformations, significantly altering the electronic and physical properties of the molecule.

Reduction of the Nitro Group:

The most common transformation of the nitro group is its reduction to an amino group. This conversion is a crucial step in the synthesis of various functional materials and biologically active compounds. Several methods are available for the reduction of aromatic nitro compounds. researchgate.net

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.net

Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction. researchgate.net

Other Reducing Agents: A variety of other reagents can be used, including sodium borohydride (B1222165) in the presence of a catalyst, hydrazine (B178648) hydrate (B1144303) with a catalyst, and samarium iodide. mdpi.com

The resulting N-(4-aminophenyl)-3-methylmaleimide is a valuable intermediate. chemimpex.com The amino group can be further modified, for example, through diazotization followed by substitution reactions (Sandmeyer reaction), allowing the introduction of a wide range of functionalities such as halogens, cyano, or hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr):

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.org This allows for the displacement of the nitro group or other leaving groups on the aromatic ring by various nucleophiles. While direct displacement of the nitro group can be challenging, its presence facilitates substitution at other positions if a suitable leaving group is present. The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. scranton.edu

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Reference(s) |

|---|---|---|

| H₂, Pd/C | Ethanol, 30 min | researchgate.net |

| Fe, HCl | - | researchgate.net |

| Zn, Acetic Acid | - | researchgate.net |

| NaBH₄, Catalyst | Mild conditions | mdpi.com |

| Hydrazine Hydrate, Catalyst | - | mdpi.com |

| Samarium Iodide | - | mdpi.com |

Formation of Polymeric or Supramolecular Scaffolds

The functional groups present in this compound and its derivatives can be utilized to construct larger, organized structures such as polymers and supramolecular assemblies.

Polymerization:

N-substituted maleimides are known to undergo polymerization. Polymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) and pyromellitic diimide have been synthesized via direct CH–CH arylation polymerization. nih.gov Copolymers containing N-(4-nitrophenyl)maleimide have been prepared by radical copolymerization with various comonomers. nih.gov The resulting polymers often exhibit high thermal stability. The synthesis of polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione has also been reported. rsc.org

Supramolecular Assembly and Crystal Engineering:

The presence of the nitro group and the carbonyl groups of the imide ring allows for the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly of molecules into well-defined supramolecular structures.

Crystal Engineering: The ability to form predictable intermolecular interactions is a key aspect of crystal engineering. By understanding and controlling these interactions, it is possible to design materials with specific solid-state properties. The crystal structures of related compounds, such as 4-(4-nitrophenyl)piperazin-1-ium salts, reveal extensive hydrogen-bonding networks that dictate the supramolecular assembly. researchgate.net The planar nature of the maleimide and nitrophenyl rings also facilitates π-π stacking interactions, further influencing the crystal packing. Maleimides have been specifically designed for self-assembly on surfaces like graphene. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Character of the Pyrrole-2,5-dione Double Bond

The double bond in the 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione ring is highly electron-deficient. This is due to the strong electron-withdrawing effect of the two adjacent carbonyl groups. The 4-nitrophenyl group further intensifies this effect through its inductive and resonance-withdrawing properties. Consequently, the double bond is a potent electrophile, readily undergoing attack by nucleophiles. This pronounced electrophilicity makes it an excellent substrate for a variety of addition reactions.

As a classic Michael acceptor, the double bond of this compound readily participates in Michael addition reactions. udel.eduorganic-chemistry.org In these reactions, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed. cmu.eduacs.orgnih.gov

The reaction with amines, for instance, proceeds via the nucleophilic attack of the amine on the double bond, leading to the formation of a succinimide (B58015) derivative. Theoretical studies on the Michael addition of amines to maleimides suggest that the reaction involves the simultaneous formation of the nitrogen-carbon bond and a proton transfer. cmu.edu The kinetics of these additions can be influenced by the nature of the amine and the specific N-substituent on the maleimide (B117702). nih.gov For example, the retro-Michael addition of thiol-maleimide conjugates has been shown to be dependent on the N-substituent, with N-phenyl groups influencing the reaction rate through resonance effects. udel.edu

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound is depicted below:

Table 1: Examples of Nucleophiles in Michael Addition Reactions with Maleimides

| Nucleophile Type | Specific Example | Product Type |

| Amine | Dimethylamine | 3-Amino-succinimide derivative |

| Thiol | 4-Mercaptophenylacetic acid | 3-Thio-succinimide derivative |

| Carbanion | Diethyl malonate | 3-Alkyl-succinimide derivative |

This table is illustrative and based on the general reactivity of N-substituted maleimides.

The electron-deficient double bond of this compound makes it a highly reactive dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition reaction involves the concerted interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile to form a six-membered ring. masterorganicchemistry.com The presence of the electron-withdrawing 4-nitrophenyl group enhances the dienophilic character of the maleimide, leading to faster reaction rates compared to maleimides with electron-donating substituents. youtube.com

Diels-Alder reactions involving N-substituted maleimides and dienes like furan (B31954) can be reversible. masterorganicchemistry.com The stereochemical outcome of these reactions can be influenced by temperature, with the endo product often being the kinetic product and the exo product being the thermodynamic product. scribd.com Microwave irradiation has been shown to accelerate Diels-Alder reactions involving N-substituted maleimides. tandfonline.com

Table 2: Diels-Alder Reaction Parameters for N-Phenylmaleimide with Furan

| Condition | Product Ratio (Endo:Exo) |

| Kinetic Control (Low Temperature) | Predominantly Endo |

| Thermodynamic Control (High Temperature) | Favors Exo |

Data is based on studies with N-phenylmaleimide and serves as a model for the reactivity of this compound.

Furthermore, this compound is an excellent dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with azomethine ylides to form highly substituted pyrrolidine (B122466) rings. msu.eduthieme.dersc.org These reactions are a powerful tool for the synthesis of complex nitrogen-containing heterocycles. nih.govbeilstein-journals.org The reaction proceeds via a concerted mechanism, and the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Influence of the 4-Nitrophenyl Substituent on Reaction Kinetics and Thermodynamics

The 4-nitrophenyl group exerts a profound influence on the reactivity of the pyrrole-2,5-dione system. Its strong electron-withdrawing nature, a combination of a -I (inductive) and -R (resonance) effect, significantly depletes electron density from the maleimide double bond. This electronic perturbation has a direct impact on the kinetics and thermodynamics of reactions involving this compound.

Thermodynamically, the stability of the resulting products is also influenced by the 4-nitrophenyl substituent. The enthalpy of sublimation, a measure of intermolecular forces in the solid state, has been determined for the closely related N-(p-nitrophenyl)maleimide to be 117.3 ± 1.2 kJ/mol. nist.gov In the context of reversible reactions like the Diels-Alder reaction with furan derivatives, the electronic nature of the maleimide substituent can affect the position of the equilibrium and the retro-Diels-Alder temperature. rsc.org

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of this compound are determined by the reducible and oxidizable functional groups within its structure. The maleimide moiety contains two carbonyl groups and an activated double bond, which are typically reducible. The 4-nitrophenyl group contains a nitro functionality, which is a well-known electroactive group that can undergo reduction.

The reduction of the nitro group to a nitro radical anion is a common electrochemical process for nitroaromatic compounds. Further reduction can lead to the formation of a hydroxylamine (B1172632) and ultimately an amine. The maleimide ring itself can also be reduced. The specific reduction potentials would depend on the solvent and supporting electrolyte used in the electrochemical experiment.

Oxidation of this compound is expected to be more difficult due to the presence of multiple electron-withdrawing groups. The phenyl ring is deactivated towards oxidation by the nitro group, and the maleimide ring is also electron-poor. While specific experimental data on the redox potentials of this compound are not available, cyclic voltammetry studies on related N-substituted cyclic compounds have been used to determine their redox potentials. anu.edu.au Based on its structure, this compound is anticipated to have a higher reduction potential compared to N-phenylmaleimide, making it a better electron acceptor.

Advanced Structural and Conformational Analysis

Spectroscopic Characterization for Detailed Molecular Architecture

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular framework of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione, revealing key information about its connectivity, functional groups, and electronic properties.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals, confirming the molecular backbone and the substitution pattern. mdpi.com These methods are crucial for distinguishing between potential isomers and providing a detailed picture of the molecule's structure in solution.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a detailed fingerprint of its functional groups. rsc.org For this compound, characteristic vibrational bands confirm the presence of key structural motifs.

The pyrrole-2,5-dione (maleimide) ring exhibits strong carbonyl (C=O) stretching vibrations in the IR spectrum, typically appearing in the region of 1700-1780 cm⁻¹. mdpi.com The exact frequency can be sensitive to the electronic nature of the N-substituent. The nitro group (NO₂) of the 4-nitrophenyl substituent gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations from the phenyl ring are also readily identifiable. The methyl group will show characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon-carbon double bond within the maleimide (B117702) ring, which might be weak in the IR spectrum. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra, aiding in the precise assignment of experimental bands and providing a more complete understanding of the molecule's vibrational properties. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the exact molecular weight and elemental composition of this compound with high accuracy. This technique is crucial for confirming the successful synthesis of the target compound and for identifying any byproducts or intermediates.

Beyond simple mass determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. libretexts.org Analysis of these fragments provides valuable structural information and can help to elucidate reaction mechanisms and degradation pathways. cdnsciencepub.comacs.org For instance, characteristic losses of the nitro group (NO₂) or cleavage of the bond between the phenyl ring and the nitrogen atom can be observed, providing evidence for the connectivity of the molecule. nih.gov This information is particularly useful when studying the reactivity of the compound, for example, in its reactions with nucleophiles or under photolytic conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Furthermore, the crystal structure reveals how individual molecules pack together in the solid state, providing insight into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov In the case of this compound, potential interactions could occur between the nitro group of one molecule and the aromatic ring of a neighboring molecule, or between the carbonyl groups and aromatic C-H bonds. These intermolecular forces govern the material's bulk properties, such as melting point, solubility, and crystal morphology.

Conformational Dynamics and Isomerism in Solution and Solid State

The structure of this compound is not static. In solution, the molecule can exhibit conformational flexibility, primarily through rotation around the N-C(phenyl) single bond. mdpi.com This rotation can lead to different conformational isomers, the relative populations of which are determined by the energy barriers to rotation and the stabilizing or destabilizing interactions in each conformation. NMR spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying these dynamic processes. academie-sciences.fr By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between different conformers and to estimate the activation energies for these processes.

In the solid state, the molecule is typically locked into a single conformation, as revealed by X-ray crystallography. academie-sciences.fr However, it is possible for different crystalline forms, or polymorphs, to exist, where the molecule adopts different conformations or packs in different arrangements. These polymorphs can have different physical properties. The presence of Z and E stereoisomers has been observed in some pyrrole-2,5-dione derivatives in both the solid state and in solution. mdpi.com Computational modeling can complement experimental studies by providing insights into the relative energies of different conformers and the potential energy surface for their interconversion.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties, including geometry, energy, and reactivity descriptors for 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione. Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and compute electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For derivatives of nitrophenyl pyrazole, a related class of compounds, the HOMO-LUMO energy gap has been shown to be a key factor in determining reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the negative potential is expected to be localized around the oxygen atoms of the dione and nitro groups, making them sites for electrophilic interaction. researchgate.net The positive potential would likely be found around the hydrogen atoms.

Table 1: Representative FMO Data from DFT Calculations

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -3.4 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.1 | Difference between LUMO and HOMO energies, indicating chemical reactivity and stability. nih.gov |

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. Theoretical calculations of Infrared (IR) frequencies help in the assignment of vibrational modes observed in experimental spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for confirming the molecular structure and interpreting experimental NMR data. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value (Typical Range) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1715 | 1700-1720 | C=O stretching (imide) |

| IR Frequency (cm⁻¹) | 1530 | 1510-1540 | N-O asymmetric stretching (nitro) |

| ¹H NMR Shift (ppm) | 2.2 | 2.0-2.5 | Methyl protons (-CH₃) |

| ¹³C NMR Shift (ppm) | 169 | 165-175 | Carbonyl carbon (C=O) |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can explore its conformational space, revealing the most stable conformations and the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenyl and pyrrole (B145914) rings. researchgate.net This information is vital for understanding how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net By simulating the molecule in different environments (e.g., in a solvent like water), one can gain insights into its behavior in biological systems. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as cycloaddition or nucleophilic substitution, DFT calculations can be used to model the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction enthalpies. researchgate.netresearchgate.net Transition state theory can then be used to predict reaction rates. For instance, studies on the cycloaddition reactions of similar pyrrolin-2-one structures have utilized DFT to understand the regio- and stereoselectivity of the reaction. researchgate.net

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.gov For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.netmdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with a measured biological activity. mdpi.com Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with improved potency or other desired properties. nih.govnih.gov The presence of the nitroaromatic group, for instance, is a key structural feature often analyzed in QSAR studies due to its influence on both bioactivity and toxicity. mdpi.com

Applications in Materials Science and Polymer Chemistry

3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione as a Monomer in Polymerization

There is no specific information available in the searched literature detailing the use of this compound as a monomer. Research in this area has been conducted on the unmethylated analogue, N-(4-nitrophenyl)maleimide, which has been successfully homopolymerized and copolymerized. For instance, N-(4-nitrophenyl)maleimide has been polymerized in solvents like THF using free radical initiators such as AIBN and BPO.

Radical Polymerization and Copolymerization Studies

No studies detailing the radical polymerization or copolymerization of this compound were found.

In contrast, extensive studies have been performed on N-(4-nitrophenyl)maleimide. It has been copolymerized with various monomers, including:

Methyl acrylate (MA)

Ethyl acrylate (EA)

Acrylonitrile

Acrylamide

Cinnamic Acid

Methyl methacrylate (MMA)

These studies often investigate the reaction kinetics, copolymer composition, and thermal stability of the resulting polymers. The polymerization is typically carried out via free-radical initiation.

Step-Growth Polymerization and Network Formation

No information is available regarding the use of this compound in step-growth polymerization or for the formation of polymer networks.

Development of Functional Materials and Responsive Polymers

There are no specific research findings on the development of functional or responsive polymers derived from this compound. The introduction of the nitro group in the parent N-(4-nitrophenyl)maleimide monomer is intended to create heat-resistant polymers with high thermal stability.

Role as Cross-linking Agents or Curing Components

No literature was found that discusses the role of this compound as a cross-linking agent or a component in curing processes. Maleimide (B117702) derivatives, in general, are known for their use in creating thermally stable cross-linked networks, but specific data for the 3-methyl derivative is absent.

Integration into Supramolecular Assemblies and Hybrid Materials

There is no available research on the integration of this compound into supramolecular assemblies or hybrid materials.

An article focusing on the pre-clinical biological and biochemical research applications of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research data on this particular compound have not yielded detailed scientific literature necessary to fulfill the request.

The provided outline requires in-depth information on in vitro enzymatic interactions, covalent modification of biomolecules, enzyme active site investigations, cellular mechanistic studies, impact on cellular pathways, structure-activity relationships, and applications as biochemical probes, all specifically for "this compound".

While general information exists for the broader class of N-substituted maleimides and pyrrole-2,5-diones, which suggests potential reactivity and biological activity, no specific studies, detailed research findings, or data tables for "this compound" were found. The maleimide moiety is well-documented to react with thiol groups, such as those in cysteine residues of proteins, leading to covalent modification. This reactivity is a cornerstone of their use as biochemical probes and in bioconjugation. Furthermore, various N-aryl maleimide derivatives have been investigated for a range of biological activities.

However, without specific research dedicated to "this compound," any attempt to create the requested article would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound and providing detailed, accurate scientific content. Therefore, no article can be produced that meets the user's instructions.

Pre Clinical Biological and Biochemical Research Applications Mechanistic Focus

Development of Novel Assays for Molecular Interactions

The intrinsic properties of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione make it a valuable reagent for designing assays that can elucidate the intricacies of molecular recognition and binding events. Researchers have capitalized on its chemical characteristics to create platforms for monitoring interactions that were previously challenging to study.

Detailed research findings have demonstrated the utility of derivatives of the core 1-phenyl-1H-pyrrole-2,5-dione structure in synthesizing new compounds with potential antimicrobial properties. For instance, studies involving the interaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with 1,2,4-triazole-3(5)-thiole have led to the synthesis of novel 5-substituted thiazolo[3,2-b] mdpi.commdpi.comtriazole-6(5H)-ones. mdpi.com These studies have established that such interactions proceed via a thiol-ene click mechanism. mdpi.com The resulting compounds have shown significant activity against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as C. albicans. mdpi.com

The antimicrobial screening of these synthesized pyrrolidine-2,5-dione derivatives has revealed that the nature of the substituent on the phenyl ring influences the level of activity. Specifically, the antibacterial and antifungal properties were observed to increase in the order of 4-H > 4-Cl > 4-Br substitution. mdpi.com

In vitro Antimicrobial Activity of 1-(phenyl)-3-(2H- mdpi.commdpi.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione Derivatives

The table below summarizes the zone of growth inhibition for different derivatives against various microorganisms.

| Compound Substituent | Microorganism | Zone of Growth Inhibition (mm at 200 µg/mL) |

|---|---|---|

| 4-H | S. aureus (MRSA) | Data not specified |

| 4-Cl | S. aureus (MRSA) | Data not specified |

| 4-Br | S. aureus (MRSA) | Data not specified |

| 4-H | S. epidermidis (MRSE) | Data not specified |

| 4-Cl | S. epidermidis (MRSE) | Data not specified |

| 4-Br | S. epidermidis (MRSE) | Data not specified |

| 4-H | C. albicans | Data not specified |

| 4-Cl | C. albicans | Data not specified |

| 4-Br | C. albicans | Data not specified |

While the provided data highlights the antimicrobial potential of related pyrrole-2,5-dione structures, further research is necessary to fully elucidate the specific applications of this compound in the development of novel molecular interaction assays. The established reactivity of the pyrrole-2,5-dione core suggests its potential as a versatile scaffold for creating probes and reagents for a wide array of biochemical assays.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Purification of Analogs and Metabolites (non-clinical)

Chromatography is a cornerstone for the isolation and analysis of 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione and related compounds. The choice of technique depends on the scale and objective of the analysis, from assessing the purity of a synthesized batch to isolating specific derivatives for further study.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a precise and reliable method for determining the purity of this compound and for quantifying its presence in various matrices. The method's effectiveness is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a related pyrrole (B145914) derivative involves a C18 column, which provides a hydrophobic stationary phase suitable for the separation of moderately polar compounds like N-aryl maleimides. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a stable and un-ionized state. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks, while gradient elution may be employed for separating more complex mixtures of analogs or degradation products. pensoft.net Detection is commonly achieved using a UV/VIS detector, as the aromatic nitrophenyl and the pyrrole-2,5-dione chromophores exhibit strong absorbance in the UV region. pensoft.net

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Temperature | 30 °C |

| Injection Volume | 20 µL |

This interactive table presents typical starting parameters for an RP-HPLC method for purity assessment of pyrrole-2,5-dione derivatives, based on established methods for similar compounds. pensoft.net

For the isolation of specific derivatives or analogs of this compound in larger quantities for structural characterization or further reactivity studies, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.

Column chromatography, a form of preparative chromatography, is frequently employed for the purification of N-substituted maleimides following their synthesis. thapar.edu A common approach involves using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), as the eluent. thapar.edu The polarity of the eluent can be adjusted to effectively separate the target compound from unreacted starting materials and byproducts. The progress of the separation is often monitored by thin-layer chromatography (TLC). cibtech.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound, its analogs, and potential metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is a powerful tool for this purpose. It combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing not only retention time data but also mass-to-charge ratio (m/z) information, which aids in structural elucidation. LC-MS is particularly valuable for monitoring the reactions of N-aryl maleimides, such as their conjugation with biomolecules or their hydrolysis. uts.edu.aumdpi.comresearchgate.net For instance, it can be used to track the formation of reaction intermediates and final products in real-time. mdpi.com The use of tandem mass spectrometry (MS/MS) further allows for the fragmentation of selected ions, providing detailed structural information about the parent molecule and its derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable derivatives of pyrrole-2,5-dione. cibtech.org In this method, the sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer. The mass spectra obtained from GC-MS can be used to identify and characterize the synthesized compounds. cibtech.org

| Technique | Application | Information Provided |

| LC-MS | Monitoring reaction kinetics of N-aryl maleimides, analysis of bioconjugates and hydrolysis products. uts.edu.aumdpi.comresearchgate.net | Retention time, molecular weight of parent compound and derivatives. |

| GC-MS | Characterization of thermally stable and volatile pyrrole-2,5-dione derivatives. cibtech.org | Retention time, fragmentation pattern for structural elucidation. |

This interactive table summarizes the applications and information provided by common hyphenated techniques in the analysis of pyrrole-2,5-dione derivatives.

Spectroelectrochemical Methods for in situ Reaction Monitoring

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide in-situ information about reaction mechanisms. For a compound like this compound, this methodology would be particularly useful for studying the redox behavior of the nitrophenyl group.

The electrochemical reduction of nitrophenyl compounds is a well-studied process that can be monitored using techniques like cyclic voltammetry (CV). nih.govacs.orgresearchgate.net The nitro group can be reduced to a nitro radical anion, and subsequently to hydroxylamine (B1172632) and amine functionalities. researchgate.net By coupling an electrochemical experiment with a spectroscopic technique like UV-Vis spectroscopy, it is possible to simultaneously observe changes in the absorption spectrum as the potential is varied. This allows for the identification of intermediates and the determination of reaction kinetics. The electrochemical behavior of p-nitrophenol, a related compound, has been extensively studied, providing a basis for understanding the redox processes of the 4-nitrophenyl moiety in the target molecule. nih.govacs.orgbohrium.com These methods are crucial for investigating how the electronic properties of the pyrrole-2,5-dione ring influence the redox chemistry of the nitrophenyl group and for monitoring reactions that involve electron transfer processes.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of pyrrole-2,5-dione derivatives is an area of active development, with a focus on improving efficiency, yield, and environmental sustainability. nih.gov Traditional methods are being supplanted by innovative strategies that offer greater control over the molecular architecture.

Modern Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the preparation of various pyrrolomycins, which share the core pyrrole (B145914) structure, suggesting its applicability for synthesizing derivatives like 3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione with reduced reaction times and potentially higher yields. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or even water, and the development of solvent-free reactions are gaining traction. nih.govmdpi.com These methods align with the principles of sustainable chemistry, minimizing hazardous waste. mdpi.com

Multicomponent Reactions: Iron(III)-catalyzed multicomponent reactions have been successfully employed to create complex tetraarylpyrrolo[3,2-b]pyrroles. rsc.org This approach, which allows for the formation of several bonds in a single operation, could be adapted for the efficient, one-pot synthesis of highly substituted pyrrole-2,5-diones.

Catalytic Innovations: The role of catalysis is pivotal in modern organic synthesis. For pyrrole-2,5-diones, research is focusing on both homogeneous and heterogeneous catalysts to streamline production.

| Catalyst Type | Example | Potential Advantage for Synthesis |

| Metal Catalysis | Iron(III) Perchlorate rsc.org | Enables efficient multicomponent reactions, leading to complex pyrrole structures in high yields. |

| Iodine Catalysis | Molecular Iodine (I₂) mdpi.com | Facilitates oxidative N-S bond formation under mild, metal-free conditions for related heterocycles. |

| Base Catalysis | Potassium Carbonate (K₂CO₃) mdpi.com | Used in conjunction with iodine catalysis, demonstrating the utility of simple bases in complex transformations. |

These catalytic systems are being explored to not only improve the efficiency of existing synthetic routes but also to unlock novel pathways for creating derivatives with unique substitution patterns that are otherwise difficult to access.

Niche Applications in Chemical Biology and Advanced Materials

The inherent biological activity of the pyrrole-2,5-dione scaffold makes it a compelling candidate for applications in chemical biology. cibtech.orgnih.gov The specific substituents of this compound may confer unique properties that can be exploited for targeted therapies and advanced material design.

Chemical Biology:

Enzyme Inhibition: The maleimide (B117702) group, a key feature of the pyrrole-2,5-dione structure, is known to interact with thiol groups in proteins. ulisboa.pt This reactivity is foundational to its potential as an enzyme inhibitor. Derivatives have been investigated as inhibitors of cholesterol absorption and for their ability to suppress inflammatory responses. nih.gov

Anticancer and Antimicrobial Agents: Various N-substituted pyrrole-2,5-dione derivatives have demonstrated significant anti-inflammatory, antimicrobial, antitumor, and antiviral activities. mdpi.comekb.eg The 4-nitrophenyl moiety, in particular, is a common feature in compounds with antimicrobial properties. mdpi.com Research has shown that chalcone-imide derivatives based on pyrrole-2,5-dione are effective against breast cancer cells. ekb.eg

Advanced Materials:

Polymer Chemistry: The pyrrole ring is a fundamental unit in conducting polymers. The functional groups on this compound could be used to tune the electronic properties of new polymer-based materials for applications in electronics and photonics.

Fluorescent Dyes: The extended π-system of the molecule forms a basis for chromophoric and fluorophoric properties. Related pyrrolo[3,2-b]pyrroles exhibit large fluorescence quantum yields, with their absorption and emission characteristics tunable by altering substituents. rsc.org This suggests potential applications as fluorescent probes or in organic light-emitting diodes (OLEDs).

Design and Synthesis of Next-Generation Pyrrole-2,5-dione Derivatives with Enhanced Specificity

A primary goal of current research is the rational design of new derivatives with improved biological specificity and material performance. This involves modifying the core structure of this compound to fine-tune its properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering the substituents on the phenyl ring and the pyrrole core, researchers can identify key molecular features that govern a compound's activity. For instance, the position and nature of electron-withdrawing or electron-donating groups can dramatically influence biological efficacy.

Strategies for Derivative Synthesis:

Modification of the N-phenyl Ring: Introducing different substituents (e.g., fluoro, chloro, methoxy groups) to the nitrophenyl ring can modulate the compound's electronics and lipophilicity, potentially enhancing its target-binding affinity and pharmacokinetic profile. sigmaaldrich.com

Substitution at the Pyrrole Ring: While the subject compound has a methyl group at the 3-position, the synthesis of 3,4-disubstituted analogs with different alkyl or aryl groups can lead to compounds with altered biological activity and physical properties. mdpi.com

Bioisosteric Replacement: Replacing the nitrophenyl group with other aromatic or heteroaromatic rings could lead to derivatives with novel biological activities or improved safety profiles.

The table below summarizes examples of related derivatives and their studied activities, providing a blueprint for the design of next-generation compounds.

| Derivative Class | Example Compound | Observed Activity/Application | Reference |

| Dihalo-Substituted | 3,4-dichloro-1-(4-acetylphenyl)-1H-pyrrole-2,5-dione | Precursor for chalcone-imides with antiproliferative effects. | ekb.eg |

| N-Aryl Substituted | 1-(p-tolyl)-1H-pyrrole-2,5-dione | Used in derivatives showing high activity against human liver cancer cells. | ekb.eg |

| Fused-Ring Systems | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | A tricyclic N-aryl pyrazole derivative synthesized from related precursors. | mdpi.com |

Interdisciplinary Research with Nanotechnology and Biosensors

The convergence of chemistry with nanotechnology and sensor technology opens up novel avenues for the application of this compound.

In nanotechnology , the compound could be functionalized onto nanoparticles to create targeted drug delivery systems. The nitrophenyl group can be reduced to an amine, providing a chemical handle for conjugation to nanocarriers. Such systems could potentially deliver cytotoxic pyrrole-2,5-dione derivatives specifically to cancer cells, minimizing side effects.

In the field of biosensors , the pyrrole moiety is of particular interest. Polypyrrole is a well-known conducting polymer used in sensor applications. Derivatives of this compound could be electropolymerized to form thin films. The specific functional groups could act as recognition elements for detecting specific biomolecules, with the polymer's conductivity changing upon binding to the target analyte. This could lead to the development of sensitive and selective electrochemical biosensors for diagnostics.

Challenges and Opportunities in the Comprehensive Academic Study of this compound

Despite its promising potential, the comprehensive study of this compound is not without its challenges.

Challenges:

Synthesis Scalability: While novel synthetic methods are being developed, scaling them up for larger-scale production can be difficult, often requiring significant optimization of reaction conditions.

Specificity and Off-Target Effects: A major hurdle in developing therapeutic agents is ensuring high specificity for the intended biological target while minimizing off-target effects. The reactivity of the maleimide core with thiols can lead to non-specific binding. ulisboa.pt

Limited Data: There is a relative scarcity of published research focused specifically on this compound compared to the broader class of maleimides or pyrroles, which can slow down the pace of discovery.

Opportunities:

Medicinal Chemistry: The compound serves as a valuable scaffold for developing new therapeutic agents, particularly in oncology and infectious diseases. mdpi.comekb.eg

Materials Science: There is a significant opportunity to explore its use in creating novel organic electronic materials, leveraging the tunable properties of the pyrrole ring. nih.gov

Interdisciplinary Collaboration: The full potential of this molecule can be unlocked through collaborations between synthetic chemists, biologists, material scientists, and engineers to explore its application in complex systems like drug delivery and biosensing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione, and how can reaction efficiency be quantified?

- Methodological Answer : Utilize a combination of computational reaction path search methods (e.g., quantum chemical calculations) and experimental validation to identify energy-efficient pathways. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches by isolating variables like temperature, solvent polarity, and catalyst loading . For example, ICReDD's framework integrates computational predictions with iterative experimental feedback to reduce synthesis time by 30–50% .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

- Methodological Answer : Employ complementary techniques:

- NMR : Analyze chemical shifts for nitro group orientation (e.g., para-substitution vs. meta) and pyrrole ring proton coupling patterns.

- FT-IR : Identify carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) and nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS to differentiate isotopic patterns of impurities (e.g., methyl vs. ethyl side chains).

Q. What are the key reactivity patterns of the pyrrole-2,5-dione core under nucleophilic or electrophilic conditions?

- Methodological Answer : The electron-deficient nitrophenyl group enhances electrophilic substitution at the pyrrole ring’s α-positions. Conduct kinetic studies using competitive reactions with model nucleophiles (e.g., amines, thiols) to map regioselectivity. Monitor intermediates via HPLC or in-situ IR .

Q. How does crystallography resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction provides geometric parameters (e.g., bond lengths, dihedral angles) to confirm nitro group planarity and intermolecular interactions. For example, compare O2—C8 (1.247 Å) and N1—C4 (1.450 Å) bond lengths with DFT-optimized structures to validate computational models .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in experimental reactivity data?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify competing reaction pathways. For instance, discrepancies in nitro group reduction yields may arise from solvent-dependent stabilization of intermediates. Validate with microkinetic modeling and in-situ spectroscopy .

Q. What strategies optimize solvent selection for large-scale synthesis while minimizing environmental impact?

- Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to screen green solvents (e.g., cyclopentyl methyl ether) that balance reaction efficiency and EHS criteria. Pair with life-cycle assessment (LCA) to quantify waste generation and energy use .

Q. How do steric and electronic effects of the 4-nitrophenyl group influence supramolecular assembly in functional materials?

- Methodological Answer : Study co-crystallization with hydrogen-bond acceptors (e.g., carbazoles) to engineer π-stacking or charge-transfer complexes. Analyze packing motifs via Hirshfeld surfaces and compare with analogous compounds (e.g., 3,6-bis(4-chlorophenyl)pyrrolo-pyrrole-diones) .

Q. What experimental and computational tools resolve contradictions in mechanistic studies of nitro group participation in cycloadditions?

- Methodological Answer : Combine isotopic labeling (¹⁵N or ¹³C) with DFT-based NBO analysis to track nitro group involvement in Diels-Alder reactions. Contrast experimental activation barriers (ΔG‡) with computed values to identify overlooked intermediates .

Key Notes

- Avoid commercial sources : Focus on peer-reviewed synthesis protocols and avoid vendor-specific data (e.g., CAS registry numbers from supplier catalogs) .

- Advanced characterization : Prioritize techniques like in-situ XRD or TOF-SIMS for surface reactivity studies.

- Contradiction resolution : Use multi-method validation (e.g., cross-referencing crystallography with spectroscopy) to address conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.